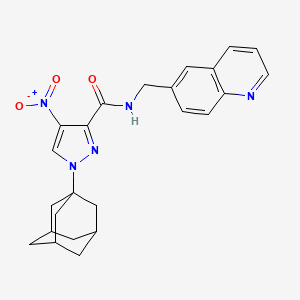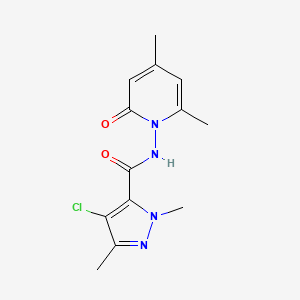![molecular formula C11H8Cl2N6 B4347681 1-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE](/img/structure/B4347681.png)
1-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE
Overview
Description
1-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a 3,4-dichlorobenzyl group and a tetrazole ring
Preparation Methods
The synthesis of 1-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring.
Introduction of the 3,4-Dichlorobenzyl Group: The pyrazole ring is then alkylated with 3,4-dichlorobenzyl chloride under basic conditions to introduce the 3,4-dichlorobenzyl group.
Formation of the Tetrazole Ring: The final step involves the cyclization of the intermediate with sodium azide in the presence of a suitable catalyst to form the tetrazole ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
1-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE can be compared with other similar compounds, such as:
1-(3,4-Dichlorobenzyl)-4-nitro-1H-pyrazole: This compound also contains a 3,4-dichlorobenzyl group but differs in the presence of a nitro group instead of a tetrazole ring.
3,4-Dichlorobenzyl chloride: This is a simpler compound that serves as a precursor in the synthesis of more complex molecules like this compound.
The uniqueness of this compound lies in its combination of the pyrazole and tetrazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N6/c12-10-2-1-8(3-11(10)13)5-18-6-9(4-15-18)19-7-14-16-17-19/h1-4,6-7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCSSOJMVXXEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)N3C=NN=N3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-bromophenoxy)methyl]-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-4-methoxybenzamide](/img/structure/B4347622.png)

![3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(6-QUINOLYLMETHYL)BENZAMIDE](/img/structure/B4347634.png)
![4-chloro-N-[3-chloro-2-(1-pyrrolidinylcarbonyl)-1-benzothien-6-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4347653.png)
![1-ethyl-4-nitro-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1H-pyrazole-3-carboxamide](/img/structure/B4347657.png)
![3-[(4-bromophenoxy)methyl]-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4347658.png)
![4-[(4-bromophenoxy)methyl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4347666.png)

![1-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1H-tetrazole](/img/structure/B4347679.png)
![1-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE](/img/structure/B4347684.png)
![1-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE](/img/structure/B4347685.png)
![3-(4-BROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE](/img/structure/B4347699.png)
